Phenyl (4-methylthiazol-2-yl)carbamate
Overview
Description
Synthesis Analysis
Carbamates, including PMTC, can be synthesized through a process known as carbamoylation . This involves a one-pot reaction of carbonylimidazolide in water with a nucleophile .Molecular Structure Analysis
The molecular structure of PMTC consists of a phenyl group attached to a carbamate group, which is further attached to a 4-methylthiazol-2-yl group.Chemical Reactions Analysis
Carbamates, such as PMTC, can undergo various chemical reactions. For instance, they can be used in tin-catalyzed transcarbamoylation, which involves the reaction of primary and secondary alcohols with phenyl carbamate . This reaction proceeds smoothly in toluene at 90˚C to generate the corresponding carbamates in good yields .Physical And Chemical Properties Analysis
PMTC is a white crystalline solid. Its molecular weight is 234.28 g/mol.Scientific Research Applications
Antioxidant Activity
- Scientific Field : Structural Chemistry
- Summary of Application : A computational case study was performed on the antioxidant activity of phenyl carbamate, specifically 3-morpholinopropyl phenyl carbamate (3-MPPC), against HO• and HOO• radicals .
- Methods of Application : The standard density functional theory (DFT) method (M062X) was used for electronic structure calculation, and conventional transition state theory and Marcus theory were used for H-transfer and electron transfer kinetics .
- Results : 3-MPPC showed excellent HO• radical scavenging activity in the gas phase, water, and pentyl ethanoate solvents. It was found that hydrogen atom transfer (HAT) is the most possible mechanism as it contributes approximately 97% and 93% to the overall rate in the gas phase and the lipid medium, respectively .
Antibacterial Activity
- Scientific Field : Biological Engineering
- Summary of Application : N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives that combine thiazole and sulfonamide, groups with known antibacterial activity, were synthesized .
- Methods of Application : These molecules were investigated for their antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine .
- Results : Several of the synthesized compounds displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria. The isopropyl substituted derivative displays low MIC of 3.9 μg mL−1 against S. aureus and A. xylosoxidans .
Carbamate Synthesis
- Scientific Field : Organic Chemistry
- Summary of Application : Carbamates, including phenyl carbamate, are used in the synthesis of various organic compounds . They can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants .
- Methods of Application : A tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate proceeds smoothly in toluene at 90˚C to generate the corresponding carbamates in good yields .
- Results : This mild method exhibits a broad functional-group tolerance .
Protecting Groups for Amines
- Scientific Field : Organic Chemistry
- Summary of Application : Carbamates are useful protecting groups for amines. They can be installed and removed under relatively mild conditions .
- Methods of Application : Two popular carbamate protecting groups are Boc (t-Butyloxycarbonyl) and CBz (carboxybenzyl). For our purposes, these two protecting groups can be thought of as more or less equivalent, as either can be used effectively for peptide synthesis .
- Results : The key difference is really in how they are removed (i.e. the “deprotection” step) .
Carbamate-Tethered Terpene Glycoconjugates
- Scientific Field : Organic Chemistry
- Summary of Application : A unique synthetic method was developed for the preparation of carbamate-tethered terpene glycoconjugates .
- Methods of Application : A tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate proceeds smoothly in toluene at 90˚C to generate the corresponding carbamates .
- Results : This method exhibits a broad functional-group tolerance .
Direct Conversion of CO2 into Carbamates
- Scientific Field : Environmental Chemistry
- Summary of Application : The use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst enables the direct conversion of low-concentration CO2 into carbamates .
- Methods of Application : This reaction system does not require the addition of metal complex catalysts or metal salt additives. In addition, the method also works with exhaust gas containing impurities such as SO2, NO2, and CO or on a gram scale .
- Results : This method provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates without an inert atmosphere .
Safety And Hazards
properties
IUPAC Name |
phenyl N-(4-methyl-1,3-thiazol-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-8-7-16-10(12-8)13-11(14)15-9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYDFOVMXTZFEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl (4-methylthiazol-2-yl)carbamate |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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